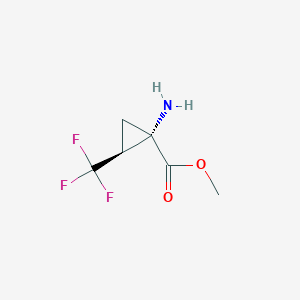
methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C7H10F3NO2 It is a cyclopropane derivative that contains an amino group, a trifluoromethyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common approach is the reaction of a suitable cyclopropane precursor with trifluoromethylating agents under controlled conditions. The amino group can be introduced through amination reactions, and the carboxylate ester can be formed via esterification reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The amino group can form hydrogen bonds with target molecules, influencing their activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,2S)-1-acetamido-2-(trifluoromethyl)cyclopropane-1-carboxylate
- Rac-methyl (1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride
Uniqueness
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a trifluoromethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate is a cyclopropane derivative that has garnered interest due to its biological activity, particularly in pharmacology and medicinal chemistry. This compound exhibits various biological properties, including antimicrobial and receptor antagonism activities, making it a subject of ongoing research.
1. Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group demonstrate significant antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound exhibits bactericidal activity with MIC values reported around 25.9 μM against both S. aureus and MRSA isolates .
2. Receptor Antagonism
The compound has been identified as an orexin receptor antagonist, which suggests potential applications in treating sleep disorders and other conditions influenced by the orexin system. The orexin receptors are involved in regulating arousal, wakefulness, and appetite.
- Mechanism of Action : The antagonism at orexin receptors may help in modulating sleep patterns and could be beneficial in managing conditions like insomnia or narcolepsy .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various trifluoromethyl-containing compounds, this compound was highlighted for its potent activity against MRSA. The study utilized a panel of clinical isolates to determine the effectiveness of the compound in real-world scenarios.
| Compound | Target Bacteria | MIC (μM) | Activity Type |
|---|---|---|---|
| This compound | S. aureus | 25.9 | Bactericidal |
| This compound | MRSA | 25.9 | Bactericidal |
Case Study 2: Orexin Receptor Studies
A pharmacological study investigated the effects of this compound on orexin receptors. The findings suggested that the compound effectively inhibited orexin receptor activity in vitro, indicating potential therapeutic applications for sleep-related disorders.
Research Findings
Recent studies have focused on the synthesis of similar compounds to explore their biological activities further. For instance, a mini-review highlighted methods for synthesizing trifluoromethyl-indanes and related structures, emphasizing their potential as ligands for cannabinoid receptors . The exploration of these derivatives may lead to enhanced understanding and development of new therapeutic agents.
Properties
Molecular Formula |
C6H8F3NO2 |
|---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H8F3NO2/c1-12-4(11)5(10)2-3(5)6(7,8)9/h3H,2,10H2,1H3/t3-,5-/m0/s1 |
InChI Key |
YCXQXNNGBFIGHN-UCORVYFPSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@@H]1C(F)(F)F)N |
Canonical SMILES |
COC(=O)C1(CC1C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















